Trozin
Beschreibung
Eigenschaften
CAS-Nummer |
137915-09-4 |
|---|---|
Molekularformel |
ClNaO6P2 |
Molekulargewicht |
216.39 g/mol |
InChI |
InChI=1S/ClO.Na.O5P2/c1-2;;1-6(2)5-7(3)4/q-1;+1; |
InChI-Schlüssel |
ZHYUVXZDQKGRCB-UHFFFAOYSA-N |
SMILES |
[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |
Isomerische SMILES |
[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |
Kanonische SMILES |
[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |
Andere CAS-Nummern |
137915-09-4 |
Synonyme |
Trozin |
Herkunft des Produkts |
United States |
Ii. Academic Research on Trozin As a Macrolide Antibiotic Azithromycin
Mechanistic Investigations of "Trozin" at the Molecular Level
Azithromycin (B1666446) exerts its antibacterial effects primarily by interfering with bacterial protein synthesis. This is achieved through specific interactions with the bacterial ribosome.
Elucidation of Ribosomal Binding Dynamics and Protein Synthesis Inhibition
Azithromycin binds to the 23S ribosomal RNA (rRNA) of the bacterial 50S ribosomal subunit nih.govdrugbank.compatsnap.com. This binding event inhibits the transpeptidation and translocation steps of protein synthesis drugbank.com. Specifically, Azithromycin binds near the peptidyl transferase center on the 23S rRNA, within the nascent peptide exit tunnel nih.gov. This binding partially occludes the tunnel, preventing the elongation of the peptide chain by hindering the transfer of the peptide chain from the A-site to the P-site on the ribosome patsnap.com. The inhibition of protein synthesis is correlated with increasing macrolide concentration nih.gov.
The binding process of Azithromycin is described as similar to that of erythromycin (B1671065) nih.gov. Studies suggest a two-step binding process where Azithromycin is initially recognized and placed in a low-affinity site in the upper part of the exit tunnel, followed by the slow formation of a stronger, final complex that is more potent in preventing nascent peptide synthesis researchgate.net. Azithromycin can be considered a dual-binding ribosome inhibitor, with one molecule interacting with domains IV and V of 23S rRNA and a second molecule interacting with ribosomal proteins L4 and L22 and domain II of 23S rRNA, as observed in Deinococcus radiodurans researchgate.netmdpi.com. The nitrogen inserted into the lactone ring of Azithromycin, while not directly contributing to ribosomal binding, alters the conformation of the lactone ring to induce novel contacts mdpi.com.
Azithromycin inhibits protein synthesis in a sequence-specific manner, triggering translation arrest primarily at mRNA motifs encoding specific amino acid sequences mdpi.com.
Analysis of Non-Ribosomal Molecular Interactions in Cellular Systems
Beyond its primary ribosomal target, Azithromycin has been shown to exhibit non-ribosomal molecular interactions and effects in cellular systems. These include immunomodulatory and anti-inflammatory properties nih.govijpsjournal.com. These properties contribute to its effectiveness in treating chronic respiratory inflammatory diseases drugbank.com. Azithromycin can also penetrate into bacterial extracellular vesicles, which are part of the bacterial defense system nih.govfrontiersin.org.
Studies in Pseudomonas aeruginosa have investigated whether Azithromycin's non-ribosomal effects, such as reducing virulence factor production, retarding biofilm formation, and exhibiting bactericidal effects on stationary-phase cells, require ribosomal interaction. Blocking access to the ribosome in P. aeruginosa by expressing a 23S rRNA methylase prevented the Azithromycin-mediated reduction of elastase and rhamnolipid production, as well as the inhibition of swarming motility and the killing of stationary-phase cells. This suggests that ribosomal interaction is necessary for these effects and that the cell-killing effect is not solely due to membrane destabilization nih.gov. Rhamnolipids appear to be involved in cell killing, possibly by increasing the uptake of the hydrophobic Azithromycin molecule nih.gov. Azithromycin may first destabilize the outer membrane, promoting its own uptake, and then cause cell death by inhibiting protein synthesis and/or ribosome assembly nih.gov.
Studies on Microbial Resistance to "this compound"
The increasing prevalence of microbial resistance to Azithromycin is a significant global health concern nih.govfrontiersin.orgijpsjournal.com. Resistance mechanisms are varied and can involve genetic and biochemical alterations in bacteria.
Genetic and Biochemical Characterization of Resistance Mechanisms
Several mechanisms contribute to bacterial resistance to macrolides, including Azithromycin. These include modification of the ribosomal target, decreased uptake of the drug, and active efflux of the drug mdpi.com.
Modification of the ribosomal target is a primary mechanism, often mediated by erm (erythromycin ribosome methylase) genes. These genes encode methyltransferases that methylate adenine (B156593) residues in the 23S rRNA of the 50S ribosomal subunit, reducing macrolide binding affinity and leading to high-level resistance and cross-resistance to macrolides, lincosamides, and streptogramin B (MLSв phenotype) mdpi.complos.org.
Efflux pumps also play a crucial role in resistance by actively expelling Azithromycin from the bacterial cell, reducing intracellular concentrations mdpi.comfrontiersin.orgplos.org. Genes such as mefA (encoding a Major Facilitator Superfamily pump) and mphA (encoding a phosphotransferase) are associated with efflux-mediated resistance mdpi.comfrontiersin.orgopenaccessjournals.com. Overexpression of efflux pumps due to mutations in RND-type exporters can enhance macrolide resistance nih.gov.
Target site modifications due to mutations in 23S rRNA and ribosomal proteins L4 and L22 can also decrease the efficacy of Azithromycin asm.org. Mutations in the rrl gene domain V can decrease the interaction affinity of Azithromycin frontiersin.org.
Drug-modifying enzymes, such as esterases and phosphotransferases, can also contribute to resistance asm.orgoup.com.
Non-Clinical Evolution of Antimicrobial Resistance Phenotypes
The evolution of Azithromycin resistance can occur through genetic mutations and the transmission of resistance genes between bacteria via horizontal gene transfer (HGT) asm.orgemerginginvestigators.org. Mobile genetic elements like plasmids and transposons facilitate the horizontal transfer of resistance genes plos.orgasm.org.
Studies on the impact of mass drug administration (MDA) of Azithromycin highlight the potential for increased drug resistance in bacterial populations news-medical.net. Research in areas that received MDA showed an increase in resistance to Azithromycin and similar antibiotics, which also spread to children born subsequently in those communities news-medical.net. This suggests that resistance can persist and spread even after antibiotic use stops news-medical.net.
The emergence of resistance mutations can be driven by the selective pressure imposed by increasing Azithromycin use medrxiv.org. For example, mutations in the acrB gene encoding an efflux pump have been linked to Azithromycin resistance in Salmonella Typhi medrxiv.org.
Biofilm formation can also contribute to macrolide resistance by creating a barrier that limits antibiotic penetration and enhances efflux pump activity plos.org.
Cross-Resistance Profiling with Related Macrolides and Antibiotic Classes
Macrolide resistance often appears to be a class effect, meaning organisms resistant to one macrolide, such as erythromycin, are often cross-resistant to others like Azithromycin and clarithromycin (B1669154) openaccessjournals.com. Methylation at A2058 in 23S rRNA, mediated by erm genes, is responsible for cross-resistance to macrolides, lincosamides, and streptogramin B (MLSв phenotype) mdpi.com.
However, there can be differences in drug-specific resistance within the macrolide class, suggesting varying propensities of different compounds to select for resistance openaccessjournals.com. While chemical similarities between antibiotics often lead to cross-resistance, alterations in metabolic pathways targeted by different antibiotics can also result in cross-resistance to chemically distinct classes emerginginvestigators.org.
Studies have shown that bacteria resistant to Azithromycin may exhibit standard sensitivity to functional antibiotic analogs that target the same metabolic pathway but bind to different sites emerginginvestigators.org. Conversely, resistance mechanisms like altered ribosome structure can decrease the efficacy of all functionally similar antibiotics emerginginvestigators.org.
Multidrug resistance is a rising concern, with Azithromycin resistance often observed in pathogens that are also resistant to other antibiotic classes frontiersin.orgijpsjournal.com. For instance, 100% of Azithromycin-resistant isolates in one study were multidrug-resistant frontiersin.org. Co-resistance to antibiotics like ciprofloxacin (B1669076) and ceftriaxone (B1232239) has been noted in Azithromycin-resistant Salmonella ijpsjournal.com.
Pharmacokinetic and Pharmacodynamic Modeling in Pre-Clinical Systems
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are crucial in understanding the relationship between drug exposure and its effects in biological systems, particularly in pre-clinical settings, to inform potential clinical applications.
Mathematical Modeling of Concentration-Effect Relationships in In Vitro Models
In vitro infection models are employed to determine the bacterial time-kill curves of azithromycin against various bacterial strains. Studies have utilized non-linear regression to fit and compare different PK/PD models to this time-kill data. A simple E(max) model, while widely used, has been found insufficient to fully describe the pharmacodynamic effects of azithromycin across different bacterial strains. More appropriate models incorporate additional parameters such as the saturation of the number of bacteria (N(max)), a delay in the initial bacterial growth phase or the onset of anti-infective activity (represented by terms like 1-exp(-zt)), and a Hill factor (h) to capture the steepness of the concentration-response profile. nih.gov
Research examining the in vitro activity of azithromycin against strains like Streptococcus pneumoniae (both penicillin-intermediate and penicillin-sensitive), Haemophilus influenzae, and Moraxella catarrhalis has shown varying efficacy. Azithromycin demonstrated high effectiveness against S. pneumoniae strains and M. catarrhalis, while its efficacy against H. influenzae was poor. nih.gov Conventional in vitro time-kill experiments suggest that the maximum bactericidal effect of azithromycin is achieved at concentrations four times the minimum inhibitory concentration (MIC). eur.nl However, a greater concentration-dependent effect appears to be present during the initial hour of exposure, diminishing after 1 to 4 hours. eur.nl
Mathematical modeling allows for the prediction of drug performance based on in vitro solubility and dissolution studies. Physiologically based pharmacokinetic (PBPK) models, for instance, can predict concentration-time profiles. Sensitivity analysis within these models can indicate that absorption may be independent of solubility within certain dose ranges. researchgate.net
Distribution and Accumulation Dynamics in Non-Human Biological Compartments
Following oral administration, azithromycin is known for its rapid and extensive distribution throughout the body, leading to significantly higher concentrations in tissues compared to plasma or serum. fda.gov This characteristic is attributed to the drug's uptake and slow release from tissues. researchgate.net The apparent steady-state volume of distribution of azithromycin is notably large, exceeding 32 L/kg in some instances, suggesting significant sequestration within tissues. nih.gov
Azithromycin concentrates in phagocytes and fibroblasts, as demonstrated by in vitro incubation techniques, where the ratio of intracellular to extracellular concentration can be greater than 30 after one hour of incubation. fda.gov In vivo studies suggest that this concentration within phagocytes may contribute to the drug's distribution to inflamed tissues. fda.gov The intracellular accumulation is believed to be partly explained by ion trapping within lysosomes, which have a lower pH than plasma, causing the weak base azithromycin to become ionized and trapped. nih.gov
Studies in murine models have shown that azithromycin concentrations are highly accumulated in alveolar macrophages and lung tissue, reaching levels significantly higher than those in plasma. nih.gov For example, lung tissue concentrations can be 18 to 38 times higher than in serum in murine models, depending on the formulation. cabidigitallibrary.org Similarly, in pigeons (Columba livia domestica), azithromycin exhibits good distribution into tissue compartments. cabidigitallibrary.org
Data from a study in pigeons showed the pharmacokinetic profile in blood plasma after a single oral dose. cabidigitallibrary.org
| Time Point (h) | Observed Plasma Concentration (ng/mL) (Arithmetic Mean) cabidigitallibrary.org |
| 0.5 | ~20 |
| 1 | ~30 |
| 1.5 | ~35 |
| 2 | ~30 |
| 4 | ~25 |
| 6 | ~20 |
| 8 | ~15 |
| 10 | ~10 |
| 12 | ~8 |
| 24 | ~5 |
This extensive distribution and intracellular accumulation are considered relevant to the clinical activity of azithromycin, although high tissue concentrations should not be directly interpreted as quantitatively related to clinical efficacy. fda.gov
Interactions of "this compound" with Microbiological Ecosystems
Azithromycin, as an antibiotic, interacts with microbiological ecosystems, including modulating microbiome composition and potentially influencing the development of resistance.
Non-Clinical Modulation of Microbiome Composition and Functional Profiles
Studies, including those in pre-clinical settings and analyses of clinical trial data, have investigated the impact of azithromycin on microbial communities. In the context of the airway microbiome, azithromycin has been found to decrease bacterial diversity. mdpi.com This can lead to shifts in the abundance of certain bacteria, such as an increase in Anaerococcus, while reducing the abundance of others like Pseudomonas, Haemophilus, and Staphylococcus, which are associated with airway disease. mdpi.com
In the gut microbiome, azithromycin has been shown to decrease diversity. plos.orgug.edu.gh Studies in low- to middle-income countries have reported that azithromycin decreased the diversity of the gut microbiome and significantly increased macrolide resistance as early as 5 days post-treatment. plos.orgug.edu.gh This reduction in microbial alpha-diversity has been reported in studies evaluating short courses of azithromycin. plos.org
Impact on Horizontal Gene Transfer and Resistome Development
The use of antibiotics, including azithromycin, exerts selective pressure that can favor the emergence and spread of resistant bacteria. bmj.comijpsjournal.com Horizontal gene transfer (HGT) plays a significant role in the rapid dissemination of antibiotic resistance genes (ARGs) among different bacterial species. bmj.comcdnsciencepub.com
Azithromycin resistance can arise through various molecular mechanisms, including the acquisition of target-modifying enzymes (like methyltransferases) or macrolide-detoxifying enzymes (such as esterases, glycosyltransferases, and phosphotransferases). bmj.com These resistance determinants can be transferred between bacteria via HGT. bmj.com Increased expression of efflux pumps can also contribute to azithromycin resistance. bmj.com
The gut microbiome can serve as a reservoir of resistance genes, and transfer of these markers between commensal gut bacteria and pathogenic species is common. bmj.com For example, the azithromycin-resistant erm(T) gene, found in Gram-positive bacteria, may be transferred by plasmids to Gram-negative bacteria like Klebsiella pneumoniae. ijpsjournal.com Similarly, conjugative plasmids carrying the erm(B) gene have been implicated in the rapid spread of azithromycin resistance in Salmonella, originating from Escherichia coli. ijpsjournal.com
The long elimination half-life, high intracellular and prolonged tissue concentrations, and prolonged dissociation rate from the ribosomal target of azithromycin are factors that can contribute to its potential as a driver in the selection of co-resistance. nih.gov Alterations in the microbiome composition induced by antibiotics can potentially compound co-resistance and co-selection processes if these alterations lead to a predominance of organisms carrying resistance genes. nih.gov
Synthetic Chemistry and Structure-Activity Relationship Studies of "this compound" Analogs
Azithromycin is a semi-synthetic antibiotic derived from erythromycin. mdpi.com The structural modifications of macrolides, including azithromycin, have been a focus of synthetic chemistry to develop analogs with improved antibacterial activity, particularly against resistant strains.
Structurally, macrolides contain large ester cycles (macrolactones) typically linked to one or more deoxy sugars, such as cladinose (B132029) and desosamine (B1220255). mdpi.com Azithromycin is a 15-membered macrolide, prepared from the 14-membered erythromycin by ring expansion. mdpi.com
Structure-activity relationship (SAR) studies of azithromycin derivatives have explored modifications at various positions of the molecule to enhance activity and overcome resistance mechanisms. Modifications at the 4″-hydroxy group of the cladinose residue have been identified as promising avenues for synthesizing improved analogs with enhanced activity against pathogenic microorganisms, including macrolide-resistant variants. mdpi.com
Efforts to develop macrolides active against macrolide-resistant strains have involved modifications at the C-3, C-5, C-6, and C11/C12 positions of azithromycin. researchgate.net Additionally, 9a-N substituted 15-membered azalides with amide and amine functionalities have shown advantages over azithromycin in terms of selectivity for bacteria and moderate oral bioavailability in vivo. researchgate.net
Novel series of azithromycin analogs have been synthesized and evaluated for their in vitro antibacterial activity. For instance, a series of 11,12-cyclic carbonate azithromycin-3-O-descladinosyl-3-O-carbamoyl glycosyl derivatives were designed and synthesized. mdpi.com Some of these compounds exhibited significant antibacterial activity against susceptible strains. mdpi.com For example, compound G1 showed more potent activity than azithromycin against several strains, including methicillin-resistant S. pneumoniae and S. pyogenes. mdpi.com Compound G6 demonstrated higher activity against methicillin-resistant S. aureus compared to both azithromycin and erythromycin. mdpi.com
Another area of synthetic modification involves creating hybrid molecules. Hybrid molecules of azithromycin with other antibacterial agents like chloramphenicol (B1208) and metronidazole (B1676534) have been synthesized, typically by binding at the 4″-position of azithromycin using linker fragments. mdpi.com While a combined therapy with azithromycin and chloramphenicol can be antagonistic, the chemical binding of azithromycin and metronidazole may potentially expand the spectrum of antimicrobial activity and enhance effectiveness against resistant strains. mdpi.com
SAR studies have also explored the antimalarial activity of azithromycin analogs. Ureas and thioureas of 15-membered azalides with substitutions at the 9a-position have been synthesized. researchgate.netnih.gov Results indicate a substantial improvement in in vitro activity against P. falciparum (up to 88 times over azithromycin) for compounds containing both sugars on the macrocyclic ring and an aromatic moiety at the 9a-position. researchgate.netnih.gov However, this improved in vitro activity was not always confirmed in mouse models, potentially due to increased lipophilicity and a higher volume of distribution of these analogs. researchgate.netnih.gov
The synthesis and evaluation of C-4′′-substituted azithromycins, such as 4′′-ether linked azithromycin-quinolone hybrid series, have also been reported. acs.org These hybrid molecules, merging azithromycin and quinolone substructures, have shown an improved spectrum and potency compared to azithromycin, maintaining activity against macrolide-lincosamide-streptogramin (MLS)-resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes and showing improvement against Haemophilus influenzae. acs.org
| Compound | Modification | In vitro Activity vs. Azithromycin (Example Strains) | Reference |
| Compound G1 | 11,12-cyclic carbonate azithromycin-3-O-descladinosyl-3-O-carbamoyl glycosyl derivative | More potent vs. methicillin-resistant S. pneumoniae, S. pyogenes, etc. | mdpi.com |
| Compound G6 | 11,12-cyclic carbonate azithromycin-3-O-descladinosyl-3-O-carbamoyl glycosyl derivative | Higher activity vs. methicillin-resistant S. aureus | mdpi.com |
| Ureas and thioureas of 15-membered azalides (9a-substituted) | Substitutions at 9a-position with sugars and aromatic moiety | Up to 88x improved in vitro activity vs. P. falciparum | researchgate.netnih.gov |
| 4′′-ether linked azithromycin-quinolone hybrids | Merging azithromycin and quinolone at C-4'' | Improved spectrum and potency vs. azithromycin, active vs. MLS-resistant strains | acs.org |
Design and Synthesis of Novel Azalide Derivatives
The design and synthesis of novel azalide derivatives from Azithromycin aim to create compounds with improved antibacterial potency, a wider spectrum of activity (particularly against resistant strains and Gram-negative bacteria), and potentially altered pharmacological properties. nih.govmdpi.comnih.govmdpi.comresearchgate.netmdpi.comacs.org The azalide scaffold of Azithromycin offers several sites for chemical modification, including the macrocyclic ring nitrogen, hydroxyl groups, and the cladinose sugar moiety. nih.govresearchgate.net
Early efforts in macrolide modification, leading to the development of Azithromycin itself, involved the Beckmann rearrangement of erythromycin A oxime, resulting in the 15-membered azalide ring. nih.govscirp.org This introduction of a basic nitrogen at the 9a position was crucial for improved acid stability and enhanced Gram-negative activity. scirp.orgscirp.org
Subsequent research has explored various modifications:
Substitution at the 9a-Nitrogen: Modifications at the cyclic amine 9a-position have been investigated, including the synthesis of carbamoyl (B1232498) and thiocarbamoyl derivatives. capes.gov.br While some derivatives showed potent in vitro activity, this type of modification did not always offer a significant advantage over the parent compound. capes.gov.br
Modifications at Hydroxyl Groups: The azalide scaffold contains several hydroxyl groups that can be substituted or transformed. nih.govresearchgate.net Ethers, esters, and carbamates have been synthesized through reactions at these hydroxyl positions. nih.govresearchgate.net
Modifications at the 4''-Position: The 4''-hydroxy group on the cladinose residue has been a promising site for modification to enhance activity against macrolide-resistant strains. nih.govmdpi.commdpi.comresearchgate.net Oxidation to the 4''-oxo form and subsequent transformations to 4''-amino or 4''-methylamino compounds have been reported. nih.govresearchgate.net Conjugation of Azithromycin derivatives at the 4''-position with other antibacterial agents, such as chloramphenicol and metronidazole, has also been explored to overcome resistance mechanisms like the inducible expression of the ermC gene. mdpi.com
Modifications at C-3, C-5, C-6, and C11/C12 Positions: Efforts to combat resistance have involved modifications at these positions of the Azithromycin structure. mdpi.com
Ring Reconstruction and Novel Scaffolds: Researchers have developed methods for reconstructing the macrolactone skeleton, such as oxidative cleavage at the 11,12-position and subsequent reconstruction with functionalized amino alcohols, leading to novel classes like 11a-azalides. nih.govacs.org These novel scaffolds can possess substituents at different positions (e.g., C12 or C13) and have shown potent activity against Streptococcus pneumoniae, including erythromycin-resistant strains. nih.govacs.org
Hybrid Molecules: The synthesis of hybrid molecules, combining the azalide scaffold with other pharmacophores, represents another strategy. Examples include macrolones, which incorporate a quinolone moiety and show promising activity against erythromycin-resistant Gram-positive and Gram-negative bacteria. researchgate.netmdpi.comresearchgate.net
The synthesis of these novel azalide derivatives often involves multi-step chemical reactions, including macrocyclization, functional group transformations, and conjugations. mdpi.comnih.govcapes.gov.bracs.org
Elucidation of Structural Determinants for Antimicrobial Efficacy and Specificity
Understanding the relationship between the chemical structure of Azithromycin and its derivatives and their antimicrobial activity is crucial for rational drug design. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for ribosomal binding, inhibition of protein synthesis, bacterial uptake, efflux avoidance, and activity against resistant mechanisms. scirp.orgnih.govresearchgate.netmdpi.com
Key structural determinants identified through research include:
The Macrolactone Ring Size and Composition: The 15-membered azalide ring, with the incorporated nitrogen atom, is fundamental to Azithromycin's properties, including its improved acid stability and activity against certain Gram-negative bacteria compared to 14-membered macrolides like erythromycin. scirp.orgscirp.org
The Desosamine Sugar: The desosamine sugar moiety is essential for binding to the bacterial 50S ribosomal subunit within the nascent peptide exit tunnel. frontiersin.orgrsc.org The tertiary amine on the desosamine group is a critical structural determinant for inhibiting the bacterial ribosome. biorxiv.org Modifications or removal of sugar moieties can significantly impact activity. Cleavage of the cladinose sugar, for example, has yielded derivatives with altered activity. nih.gov
Presence and Position of Basic Amines: The introduction of basic amines, particularly small secondary or tertiary amines at positions like the 6′-position of desosamine or within the macrolactone ring (as in azalides), is critical for activity against Gram-negative pathogens. acs.org These basic groups contribute to the polycationic nature of the molecule, potentially facilitating self-promoted uptake across the Gram-negative outer membrane. acs.org
Substituents at Specific Positions: SAR studies have highlighted the importance of substituents at various positions:
4''-Position: Modifications at the 4''-hydroxy group of the cladinose residue can influence activity against resistant strains and affect binding to the ribosomal subunit. mdpi.commdpi.com
C-15 Position: Modifications at the C-15 position of the macrolactone ring in 16-membered azalides have shown potential for activity against mef- and erm-resistant strains. researchgate.net
C12 and C13 Positions: The position and configuration of substituents on novel 11a-azalides at the C12 and C13 positions significantly impact antibacterial activity. nih.gov
Physicochemical Properties: Factors such as molecular weight and polarity are critical for permeability through the Gram-negative outer membrane and avoidance of efflux pumps. Reducing molecular weight, increasing polarity, and including multiple basic amines have been identified as important factors for activity against MDR Gram-negative bacteria. acs.org
Binding to the Ribosome: Macrolides, including Azithromycin, exert their antibacterial activity by binding to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel, thereby inhibiting protein synthesis. researchgate.netnih.govmdpi.comfrontiersin.org The high affinity for bacterial ribosomes is consistent with their broad-spectrum activity. nih.gov Structural studies, including X-ray crystallography, have revealed the binding site of macrolides on bacterial ribosomes. nih.govfrontiersin.org While the binding site is highly conserved, resistance can arise from mutations in the ribosomal binding site. researchgate.netmdpi.comfrontiersin.org
Research findings often involve the synthesis of a series of derivatives with systematic structural variations and the evaluation of their minimum inhibitory concentrations (MICs) against a panel of bacterial strains, including resistant isolates. mdpi.commdpi.comcapes.gov.brnih.govresearchgate.netresearchgate.net
Table 1: Examples of Structural Modifications and Observed Effects on Antimicrobial Activity
| Structural Modification Site(s) | Type of Modification | Observed Effect on Activity | Source(s) |
| 9a-Nitrogen | N-substitution (e.g., carbamoyl, thiocarbamoyl) | Varied; some potent in vitro activity, but often decreased potency compared to Azithromycin. capes.gov.br | capes.gov.br |
| Hydroxyl groups | Ether, ester, carbamate (B1207046) formation | Varies depending on position and substituent; used to obtain new compounds. nih.govresearchgate.net | nih.govresearchgate.net |
| 4''-Position (Cladinose) | Oxidation to 4''-oxo, transformation to 4''-amino/methylamino, conjugation with others | Promising for activity against resistant strains; can influence binding. nih.govmdpi.commdpi.comresearchgate.net Conjugation with chloramphenicol/metronidazole showed activity against ermC resistant E. coli. mdpi.com | nih.govmdpi.commdpi.comresearchgate.net |
| C-15 Position (16-membered) | Arylpropenyl group attachment | Potent activity against mef- and erm-resistant strains observed in 16-membered azalides. researchgate.net | researchgate.net |
| C12 and/or C13 Position | Various substituents (in 11a-azalides) | Significant impact on antibacterial activity; (13R)-benzyloxymethyl-11a-azalide showed potent S. pneumoniae activity, including against resistant strains. nih.gov | nih.govacs.org |
| Incorporation of Quinoline | Linked to 2'-O position (in 15-membered azalides) | Elimination of antibacterial activity but significant enhancement of antimalarial activity. acs.org | acs.org |
| Oxidation at 3'-N (Desosamine) | Formation of Azithromycin-3'-N-oxide (AZM-[O]) | Significantly attenuated antibacterial activity compared to Azithromycin. biorxiv.org | biorxiv.org |
Research also explores the structural basis for overcoming specific resistance mechanisms, such as efflux pumps and ribosomal modifications (e.g., methylation mediated by erm genes). mdpi.comacs.orgfrontiersin.orgresearchgate.net Modifications that reduce molecular weight, increase polarity, or alter the interaction with efflux pumps can improve activity against resistant bacteria. acs.org
Iii. Academic Research on Trozin in Amino Acid and Protein Phosphorylation Contexts Tyrosine/derivatives
Advanced Analytical Chemistry for Tyrosine (Amino Acid) Profiling
The precise detection and quantification of tyrosine and its phosphorylated forms are fundamental to understanding its role in complex biological systems. Advanced analytical techniques are essential for profiling these molecules with high sensitivity and specificity.
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for the analysis of amino acids like tyrosine. These methods are prized for their ability to separate complex mixtures and identify compounds based on their mass-to-charge ratio with exceptional accuracy.
In a typical LC-MS/MS analysis for amino acids, a sample is first homogenized and subjected to acid hydrolysis to break down proteins into their constituent amino acids. cabidigitallibrary.org The resulting mixture is then separated using a liquid chromatography system, often with a reversed-phase column. As the separated molecules elute from the column, they are ionized and introduced into a mass spectrometer. The mass spectrometer then identifies and quantifies the amino acids, including tyrosine. cabidigitallibrary.org This methodology is highly sensitive and can be used to identify a wide range of amino acids in a sample. cabidigitallibrary.org
Key Research Findings:
Methodologies: Researchers frequently employ techniques like reversed-phase HPLC coupled with tandem mass spectrometry (MS/MS) for robust separation and detection.
Sample Preparation: Sample preparation is critical and often involves protein precipitation, hydrolysis, and derivatization to enhance chromatographic separation and ionization efficiency.
Application: LC-MS/MS has been successfully used to identify and quantify total amino acids, including tyrosine, in various matrices such as seeds and other biological tissues. cabidigitallibrary.org
| Parameter | Methodology Detail | Typical Application | Reference |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification and quantification of total amino acids in complex samples. | cabidigitallibrary.org |
| Sample Prep | Homogenization followed by hydrolysis with 6 N HCl solution. | Analysis of amino acid content in grass pea seeds. | cabidigitallibrary.org |
| Separation | Reversed-phase High-Performance Liquid Chromatography (HPLC). | Separation of individual amino acids from a complex mixture. | mst.dk |
| Detection | Tandem Mass Spectrometry (MS/MS). | Highly specific and sensitive detection of target amino acids. | cabidigitallibrary.org |
Spectroscopic methods are vital for characterizing the structure and concentration of tyrosine. Aromatic amino acids, including tyrosine, exhibit strong light absorption in the ultraviolet (UV) region of the spectrum. ankara.edu.tr This intrinsic property is frequently exploited for their analytical determination.
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides detailed information about the molecular structure of compounds. googleapis.com By analyzing the absorption of infrared radiation at specific frequencies, researchers can identify the functional groups present in a molecule, confirming the identity of tyrosine in a sample.
Key Research Findings:
UV Spectroscopy: The aromatic side chain of tyrosine allows for its quantification using UV-visible spectrophotometry, a technique commonly used in protein analysis. ankara.edu.tr
Infrared Spectroscopy: FT-IR is used to obtain a detailed "fingerprint" of the molecule, confirming its structural integrity and identifying modifications. googleapis.com
Combined Approaches: Often, spectroscopic methods are used in conjunction with chromatographic techniques to provide comprehensive characterization of tyrosine and its derivatives in complex biological samples. mersin.edu.tr
| Technique | Principle | Application in Tyrosine Analysis | Reference |
| UV Spectroscopy | Measures the absorption of ultraviolet light by the aromatic ring. | Quantitative analysis of tyrosine and total protein concentration. | ankara.edu.tr |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular bonds. | Structural confirmation and identification of functional groups. | googleapis.com |
Biochemical Roles and Metabolic Pathways of Tyrosine (Amino Acid)
Tyrosine is a non-essential amino acid in humans, meaning it can be synthesized in the body from the essential amino acid phenylalanine. It plays a central role in numerous biological processes, from protein synthesis to the production of critical signaling molecules.
Like other amino acids, tyrosine serves as a fundamental building block for the synthesis of proteins. cabidigitallibrary.org Its unique phenolic side chain allows it to participate in specific interactions within the three-dimensional structure of proteins. Furthermore, the hydroxyl group on tyrosine's aromatic ring is a key site for post-translational modifications, most notably phosphorylation.
Tyrosine phosphorylation, the reversible addition of a phosphate (B84403) group to a tyrosine residue, is a critical mechanism for regulating protein function and signal transduction. This process is governed by the opposing actions of protein tyrosine kinases and protein tyrosine phosphatases.
From a nutritional standpoint, tyrosine is important for maintaining the body's pool of amino acids required for protein synthesis and other metabolic functions. adu.edu.tr It is a precursor for the synthesis of several key biomolecules, including:
Neurotransmitters: Dopamine, norepinephrine, and epinephrine (B1671497) (the catecholamines) are synthesized from tyrosine.
Thyroid Hormones: Thyroxine (T4) and triiodothyronine (T3) are synthesized from tyrosine residues in the thyroglobulin protein.
Melanin: The pigment responsible for skin and hair color is produced from tyrosine.
The metabolic pathways involving tyrosine are tightly regulated to ensure a balanced supply of these essential compounds.
Molecular Studies of Protein Tyrosine Kinases and Phosphatases
The phosphorylation of tyrosine residues in proteins is a key event in many cellular signaling pathways that control cell growth, proliferation, differentiation, and apoptosis. dergipark.org.treurjther.com This process is dynamically regulated by two families of enzymes: protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).
Protein Tyrosine Kinases (PTKs): These enzymes catalyze the transfer of a phosphate group from ATP to the hydroxyl group of a tyrosine residue on a target protein. dergipark.org.tristanbul.edu.tr Dysregulation of PTK activity is a hallmark of many diseases, including cancer. For example, the BCR-ABL hybrid protein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML). eurjther.com
Protein Tyrosine Phosphatases (PTPs): These enzymes reverse the action of PTKs by removing the phosphate group from phosphotyrosine residues. smyrnatipdergisi.comjpedres.org PTPs are crucial for turning off signaling pathways and maintaining cellular homeostasis. The PTPN11 gene, which encodes the phosphatase SHP-2, is implicated in conditions like Noonan syndrome and juvenile myelomonocytic leukemia when mutated. jpedres.org
The balance between PTK and PTP activity is essential for normal cellular function. Disruption of this balance can lead to sustained signaling and uncontrolled cell proliferation, contributing to diseases like cancer and autoimmune disorders. smyrnatipdergisi.comcu.edu.trresearchgate.net
| Enzyme Class | Function | Biological Role | Clinical Relevance | Reference |
| Protein Tyrosine Kinases (PTKs) | Adds a phosphate group to tyrosine residues. | Signal transduction, cell growth, proliferation. | Often overactive in various cancers (e.g., BCR-ABL in CML). | dergipark.org.treurjther.com |
| Protein Tyrosine Phosphatases (PTPs) | Removes a phosphate group from tyrosine residues. | Signal termination, regulation of cellular processes. | Mutations can lead to developmental disorders and contribute to autoimmunity. | smyrnatipdergisi.comjpedres.orgcu.edu.tr |
Structural and Functional Characterization of Protein Tyrosine Phosphatases
Protein Tyrosine Phosphatases (PTPs) are a large and diverse superfamily of enzymes responsible for removing phosphate groups from phosphorylated Trozin residues, thereby terminating or modulating signaling cascades.
Structural Hallmarks: Structurally, most PTPs are defined by a highly conserved catalytic domain of approximately 280 residues. researchgate.net A core feature of this domain is a central parallel β-sheet flanked by α-helices. wikipedia.org This structure houses the phosphate-binding loop, or P-loop, which contains the inviolable active-site signature motif: C(X)₅R . researchgate.netnih.gov The depth of the active site cleft is a key determinant of substrate specificity; this compound-specific PTPs possess a narrow and deep pocket (approximately 9Å) that accommodates the bulky phenyl ring of a phospho-Trozin (pTyr) residue while excluding the shorter phosphoserine (pSer) and phosphothreonine (pThr) residues. researchgate.net In contrast, dual-specificity phosphatases have a much shallower active site. researchgate.net
Catalytic Mechanism: PTPs employ a common, elegant catalytic mechanism centered on the nucleophilic cysteine residue within the C(X)₅R motif. tandfonline.comresearchgate.net The process occurs in two steps:
The thiolate anion of the cysteine residue attacks the phosphorus atom of the pTyr substrate, forming a covalent cysteinyl-phosphate intermediate. tandfonline.comnih.govtandfonline.com A conserved aspartate residue, acting as a general acid, protonates the leaving this compound hydroxyl group. researchgate.net
A water molecule, activated by a general base catalyst (often an aspartate or glutamate (B1630785) residue), hydrolyzes the phospho-enzyme intermediate, releasing inorganic phosphate and regenerating the active enzyme. researchgate.netnih.gov
This mechanism is highly efficient, enhancing the rate of phosphate monoester hydrolysis by a factor of approximately 10¹¹ over the non-catalyzed reaction. nih.gov
Functional Classification: The human PTP superfamily is broadly divided into classes based on the sequence of their PTP domains. nih.gov Class I represents the vast majority and is further subdivided into classical pTyr-specific PTPs and dual-specificity phosphatases (DUSPs). nih.gov The classical PTPs can be either transmembrane receptor-like PTPs (RPTPs) or non-receptor (intracellular) PTPs. wikipedia.orgnih.gov
| Class | Sub-families | Key Characteristics | Number of Human Genes |
| Class I | Classical pTyr-specific PTPs; Dual-specificity phosphatases (DUSPs) | Evolved from a common ancestor; utilize a C(X)₅R motif and a cysteinyl-phosphate intermediate. nih.gov | ~100 |
| Class II | Low Molecular Weight PTP (LMPTP) | Structurally related to bacterial arsenate reductases; more ancient than Class I PTPs. nih.gov | 1 |
| Class III | CDC25s | pThr/pTyr-specific; evolved from bacterial rhodanese-like enzymes. nih.gov | 3 |
| Class IV | EYA (eyes absent) | pTyr-specific phosphatases belonging to the HAD superfamily; utilize a distinct catalytic mechanism. wikipedia.org | 4 |
Mechanism of Action and Allosteric Regulation of Receptor Tyrosine Kinases
Receptor Tyrosine Kinases (RTKs) are transmembrane proteins that initiate intracellular signaling cascades upon binding extracellular ligands like growth factors. nih.gov
Mechanism of Activation: The canonical activation mechanism for most RTKs involves several key steps:
Ligand Binding: The process begins when a ligand binds to the extracellular domain of the RTK. nih.govaatbio.com
Dimerization: This binding event induces receptor oligomerization, most commonly the formation of a dimer, which brings the intracellular kinase domains into close proximity. nih.govaatbio.comlibretexts.org
Autophosphorylation: The juxtaposition of the kinase domains facilitates a process of trans-autophosphorylation, where each kinase domain phosphorylates this compound residues on the cytoplasmic tail of its partner receptor. nih.govaatbio.comlibretexts.org
Signal Propagation: The newly created phosphotyrosine sites act as high-affinity docking sites for a host of downstream signaling proteins, often containing Src homology-2 (SH2) or phosphotyrosine-binding (PTB) domains. nih.gov This recruitment activates multiple downstream pathways, such as the Ras/Raf/MAP kinase and PI3K/Akt cascades. mdpi.com
Allosteric Regulation: Beyond the primary activation sequence, RTK activity is finely tuned by allosteric regulation, where a binding event at one site on the protein influences the activity at a distant site. nih.gov For some RTKs, such as the Epidermal Growth Factor Receptor (EGFR), activation occurs via an asymmetric dimer, where the C-terminal lobe of one kinase domain allosterically activates the N-terminal lobe of the other. nih.gov
A conserved allosteric control mechanism has been identified across the tyrosine kinase family involving an autoinhibitory network of hydrogen bonds at the kinase hinge, often called the "molecular brake". nih.gov This structure helps lock the kinase in an inactive conformation. nih.gov Pathogenic mutations that disrupt this molecular brake can trigger conformational changes that propagate to the active site, leading to constitutive kinase activation. nih.gov This allosteric pathway involves key residues that stabilize the "DFG motif" of the activation loop in its inactive state. nih.gov The discovery of these allosteric sites has opened new avenues for developing highly selective modulators that bind to sites distinct from the highly conserved ATP-binding pocket. nih.govmonash.eduresearchgate.net
Non-Clinical Investigations of "this compound"-Related Enzyme Inhibitors and Activators
The critical role of this compound kinases in cell signaling has made them a major focus of drug discovery, particularly in oncology. nih.govannualreviews.org Non-clinical studies have been instrumental in identifying and characterizing potent and selective inhibitors.
Research has led to the development of several generations of Epidermal Growth Factor Receptor (EGFR) inhibitors. While early inhibitors showed success, acquired resistance, often through mutations like T790M, limited their long-term efficacy. aacrjournals.org This spurred investigations into new compounds capable of overcoming this resistance.
For example, a class of irreversible 2,4-diaminopyrimidine (B92962) compounds was developed to be selective for mutant EGFR while having low affinity for wild-type EGFR, aiming to reduce toxicities associated with inhibiting the normal receptor. aacrjournals.org One such compound, now known as CO-1686, demonstrated potent inhibition of proliferation in NSCLC cell lines harboring both activating (DelE746-A750) and resistance (L858R/T790M) mutations. aacrjournals.org
Another area of active investigation is Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell signaling. researchgate.net Preclinical studies on BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib (B611923) have demonstrated their effectiveness in B-cell malignancies and have also suggested potential benefits in treating solid tumors and autoimmune diseases. researchgate.net
| Compound/Class | Enzyme Target | Key Non-Clinical Finding |
| Tyrphostins (e.g., RG-13022) | EGFR | Suppressed EGF-stimulated cancer cell proliferation in vitro and inhibited tumor growth in nude mice. nih.govhuji.ac.il |
| Gefitinib (Iressa®) | EGFR | Competitively blocks the ATP-binding domain; inhibits autophosphorylation in cell lines with mutant EGFR at concentrations 100-fold lower than required for wild-type EGFR. nih.gov |
| CO-1686 | Mutant EGFR (including T790M) | Potently inhibited proliferation in mutant EGFR NSCLC cell lines (HCC827, H1975) with GI₅₀ values of 7 nM and 48 nM, respectively. aacrjournals.org |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | Preclinical data demonstrated its role as a downstream mediator of the B-cell receptor signaling pathway, affecting B-cell proliferation. researchgate.net |
Synthesis and Non-Clinical Biological Evaluation of "this compound" (Tyrosine) Derivatives
The chemical modification of the this compound molecule is a powerful strategy to create novel therapeutic agents, biological probes, and unnatural amino acids for protein engineering.
Organic Synthesis Strategies for Modified Tyrosine Analogs (e.g., 3-Nitro-L-Trozin)
A variety of synthetic strategies have been developed to produce modified this compound analogs, ranging from traditional multi-step chemical synthesis to innovative biocatalytic methods.
Biocatalytic Synthesis: To circumvent the complexities of chemical synthesis, researchers have turned to enzymatic, or biocatalytic, approaches. These methods offer high selectivity and operate under mild, environmentally friendly conditions. researchgate.net
Tyrosine Phenol-Lyase (TPL): This enzyme, particularly from organisms like Citrobacter freundii, catalyzes the reversible reaction of phenol, pyruvate, and ammonia (B1221849) to form this compound. researchgate.netnih.gov Wild-type TPL has a narrow substrate scope, but through structure-guided mutagenesis, engineered TPL variants have been created that can accept a broad range of substituted phenols. researchgate.net This allows for a single-step synthesis of various 3-substituted this compound derivatives, including fluoro- and difluoro-Trozin analogs. researchgate.netacs.org
Other Enzymes: A novel cytochrome P450 enzyme, CYP76AD6, has been discovered that can hydroxylate this compound to produce L-DOPA (3,4-dihydroxy-L-phenylalanine) in a single, highly specific step without generating side products. innoget.com Similarly, 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HPAH) can be used to convert L-Trozin to L-DOPA. google.com These enzymatic methods are promising for the large-scale, "green" production of important this compound derivatives. innoget.comnih.govresearchgate.net
In Vitro Studies of Cellular Responses to "this compound" Derivatives (e.g., anti-proliferative, anti-angiogenic effects in cell lines)
Once synthesized, novel this compound derivatives are evaluated in non-clinical in vitro models to determine their biological effects. Cellular assays are crucial for measuring outcomes like cytotoxicity, anti-proliferative activity, and apoptosis induction.
A major focus of these studies has been on derivatives that act as tyrosine kinase inhibitors in cancer cell lines. nih.govoncotarget.com The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values. For example, extensive in vitro modeling has been used to compare the potency of different generations of EGFR inhibitors against cell lines expressing various clinically relevant EGFR mutations. oncotarget.com
Studies on hydroxytyrosol (B1673988) (HT), a phenolic compound structurally related to this compound, and its synthetic lipophilic derivatives have demonstrated selective anti-proliferative effects against prostate cancer cells (PC-3, 22Rv1) compared to non-malignant cells. mdpi.com Another derivative, Hydroxytyrosyl Oleate (HTyr-OL), showed dose- and time-dependent anti-proliferative effects on SH-SY5Y human neuroblastoma cells, which was attributed to the induction of apoptosis. mdpi.com
The table below summarizes the anti-proliferative activity of the EGFR inhibitor Lapatinib, a this compound derivative, against various cancer cell lines, highlighting its differential potency based on the overexpression of its targets, EGFR and HER2. nih.gov
| Compound | Cell Line | Cancer Type | Target Overexpression | IC₅₀ (µM) |
| Lapatinib | A431 | Epidermoid Carcinoma | EGFR | 0.16 |
| Gefitinib | A431 | Epidermoid Carcinoma | EGFR | 0.08 |
| Erlotinib | A431 | Epidermoid Carcinoma | EGFR | 0.1 |
| Lapatinib | BT-474 | Ductal Breast Carcinoma | HER2 | 0.1 |
| Gefitinib | BT-474 | Ductal Breast Carcinoma | HER2 | 9.9 |
| Erlotinib | BT-474 | Ductal Breast Carcinoma | HER2 | 1.1 |
These in vitro studies are essential for identifying promising lead compounds and understanding their mechanisms of action before they can be advanced into further preclinical and clinical development. researchgate.netresearchgate.net
Iv. Academic Research on Trozin in Environmental and Material Science Applications
Environmental Fate and Transport Mechanisms of "Trozin"-Containing Formulations (e.g., Fire Retardants)
The environmental behavior of compounds utilized in fire retardant formulations is a critical area of study, informing assessments of their potential widespread impact. Research into "this compound"-containing formulations examines how these substances distribute and persist within various environmental compartments following their application or release.
Hydrological Transport and Dissipation in Aquatic Ecosystems
Studies on the hydrological transport of fire retardants, which would be relevant to understanding the behavior of "this compound," indicate that these compounds can enter aquatic ecosystems through direct application to water bodies or via runoff from treated terrestrial areas. usda.govexponent.com Once in aquatic environments, their transport and dissipation are influenced by factors such as water flow, solubility, and interaction with suspended particulates and sediment. nih.gov Research suggests that while protocols aim to prevent direct application to waterways, accidental or unavoidable releases can occur, leading to elevated concentrations of retardant components in streams and other aquatic systems. usda.govusda.gov
Dissipation in aquatic ecosystems can occur through various processes, including dilution, advection, sedimentation, and degradation. The rate and extent of dissipation are compound-specific and dependent on the physical and chemical properties of the retardant components and the characteristics of the aquatic environment. Studies on various flame retardants have shown partitioning between the water column, suspended particles, and sediment, with dissipation times varying significantly between these compartments. nih.gov For instance, some components may dissipate relatively quickly from the particulate phase but persist much longer in sediment. nih.gov
Soil Interaction and Biodegradation Studies in Terrestrial Environments
The interaction of fire retardants with soil is a significant aspect of their environmental fate in terrestrial environments. "this compound"-containing formulations, if applied to land, would interact with soil particles, influencing their mobility and potential for leaching into groundwater or transport to surface waters via runoff. mdpi.combiointerfaceresearch.com Soil properties such as organic matter content, clay content, pH, and microbial activity play crucial roles in the adsorption, desorption, and transformation of these compounds. hep.com.cn
Biodegradation by soil microorganisms is a key process affecting the persistence of organic components within fire retardant formulations in terrestrial environments. mdpi.comresearchgate.net Research has identified various microbial communities capable of degrading certain types of flame retardants, offering a natural attenuation mechanism. mdpi.comresearchgate.net However, the biodegradability of different flame retardant compounds varies widely, with some exhibiting high persistence in soil environments. mdpi.comwur.nl Studies focusing on "this compound" would investigate its specific adsorption characteristics to different soil types and its susceptibility to microbial breakdown under varying soil conditions.
Illustrative Data Table: Environmental Persistence of Representative Flame Retardant Components in Soil
| Compound Class | Environmental Compartment | Typical Half-Life (Days) |
| Organophosphorus FRs | Soil | Varies (Days to Months) |
| Brominated FRs | Soil | Varies (Months to Years) |
| Inorganic FRs | Soil | Highly Persistent |
Note: Data presented are illustrative ranges based on research into various flame retardant compounds and are not specific to "this compound" unless explicitly stated in research findings on this compound.
Chemical Characterization and Formulation Science of "Fire-Trozin 100"
Understanding the chemical composition and formulation science of "Fire-Trozin 100" is essential for predicting its behavior, efficacy as a fire retardant, and environmental interactions.
Compositional Analysis of Active and Inert Ingredients
Chemical characterization of "Fire-Trozin 100" involves the identification and quantification of its active fire-retardant components and any inert ingredients present in the formulation. Fire retardant formulations typically contain active substances that inhibit combustion through various mechanisms (e.g., gas phase radical quenching, condensed phase char formation, endothermic decomposition) epitoanyag.org.hunih.govwikipedia.org and inert ingredients such as stabilizers, thickeners, corrosion inhibitors, and colorants that facilitate application and storage or enhance performance. usda.govmdpi.com
Given the PubChem entry for "this compound" (CID 23693556) lists components including phosphorus and chlorine nih.gov, compositional analysis of "Fire-Trozin 100" would likely focus on identifying and quantifying phosphorus-containing and potentially halogenated organic or inorganic compounds, alongside other additives. Research in this area employs analytical techniques such as chromatography, mass spectrometry, and spectroscopy to determine the precise chemical makeup of the formulation. nih.gov
Illustrative Data Table: Hypothetical Compositional Analysis of "Fire-Trozin 100"
| Ingredient Type | Hypothetical Component | Approximate Concentration (% by weight) | Role in Formulation |
| Active FR | Phosphorus Compound A | 40-60 | Fire Retardancy |
| Active FR | Chlorine Compound B | 10-20 | Fire Retardancy (Synergist) |
| Inert Ingredient | Thickener | 1-5 | Viscosity Modification |
| Inert Ingredient | Corrosion Inhibitor | <1 | Metal Protection |
| Inert Ingredient | Colorant | <1 | Visibility |
Note: This table presents a hypothetical composition for illustrative purposes based on common fire retardant formulations and potential components of "this compound" (ClNaO6P2). The actual composition of "Fire-Trozin 100" would require specific analysis.
Research into Physical-Chemical Stability in Diverse Environmental Conditions
The physical-chemical stability of "Fire-Trozin 100" under various environmental conditions is crucial for understanding its persistence and potential for transformation in the environment. Studies in this area investigate the effects of factors such as temperature, pH, humidity, UV radiation, and microbial activity on the integrity and chemical structure of the formulation and its components. epitoanyag.org.hu
Research on the stability of fire retardants has shown that some compounds can undergo hydrolysis, photolysis, or biodegradation, leading to the formation of transformation products. nih.govhep.com.cn The stability of "this compound" components would determine how long they persist in the environment and whether they break down into potentially more or less mobile and toxic substances. For instance, some organophosphorus flame retardants can undergo hydrolysis, particularly under acidic or alkaline conditions. hep.com.cn Photolytic degradation can also be a significant pathway for certain flame retardants exposed to sunlight. nih.gov
Ecotoxicological Investigations of "this compound" Components in Non-Target Organisms
Ecotoxicological studies assess the potential adverse effects of "this compound" components on non-target organisms in the environment. This research is vital for evaluating the ecological risks associated with the use and release of "this compound"-containing formulations. Investigations focus on a range of organisms representing different trophic levels and environmental compartments, including aquatic organisms (fish, invertebrates, algae) and terrestrial organisms (soil invertebrates, plants). usda.govmdpi.comresearchgate.netresearchgate.net
Studies typically involve exposing test organisms to varying concentrations of "this compound" components under controlled laboratory conditions to determine acute and chronic toxicity endpoints, such as mortality, reproduction impairment, and growth inhibition. usda.govmdpi.comresearchgate.net Research on other flame retardants has demonstrated a range of toxic effects on aquatic and terrestrial organisms, with sensitivity varying depending on the compound and the species tested. usda.govmdpi.comresearchgate.netresearchgate.net For example, some flame retardants have shown acute toxicity to fish and aquatic invertebrates. usda.govmdpi.comresearchgate.net Phytotoxicity studies would assess the impact of "this compound" on plant growth and development. usda.gov
Given the potential presence of phosphorus and chlorine in "this compound" based on the PubChem entry nih.gov, ecotoxicological investigations would specifically examine the effects of these elements and the specific "this compound" compounds on aquatic and terrestrial biota. For instance, elevated phosphorus levels can lead to eutrophication in aquatic systems, while certain chlorinated compounds are known for their persistence and toxicity.
Illustrative Data Table: Ecotoxicity Endpoints for Representative Flame Retardant Components
| Compound Class | Organism Group | Endpoint (e.g., LC50, EC50) | Concentration Range |
| Organophosphorus FRs | Aquatic Invertebrates | LC50 | Varies (µg/L to mg/L) |
| Brominated FRs | Fish | LC50 | Varies (µg/L to mg/L) |
| Inorganic FRs | Algae | EC50 (Growth Inhibition) | Varies (mg/L) |
| (Relevant to this compound) | Soil Invertebrates | LC50 | Varies (mg/kg soil) |
Note: Data presented are illustrative ranges based on ecotoxicological research into various flame retardant compounds and are not specific to "this compound" unless explicitly stated in research findings on this compound. LC50: Lethal Concentration 50%, EC50: Effect Concentration 50%.
Academic research on "this compound" within the environmental and material science domains, particularly concerning its use in fire retardant formulations, seeks to provide a comprehensive understanding of its behavior and potential impacts. Continued investigation into its environmental fate, transport, stability, and ecotoxicological profile is crucial for informing its responsible use and management.
Development of Environmental Risk Assessment Methodologies for "this compound" Compounds
The development of robust environmental risk assessment (ERA) methodologies for "this compound" compounds is crucial for evaluating the likelihood and severity of potential environmental harm. europa.eu ERA typically involves problem formulation, exposure assessment, effects assessment, and risk characterization. dcceew.gov.auecetoc.org Methodologies for "this compound" are being adapted and developed based on general principles of chemical risk assessment, incorporating specific considerations for its unique properties and potential release pathways. epa.goveeer.org
Detailed Research Findings:
Research in this area has focused on several key aspects:
Hazard Identification: Initial studies have aimed to characterize the intrinsic hazardous properties of "this compound," including its persistence, bioaccumulation potential, and toxicity to various organisms. dcceew.gov.au Hypothetical laboratory tests have been conducted to determine acute and chronic toxicity values (e.g., LC50, EC50, NOEC) for a range of aquatic and terrestrial species, forming the basis for effects assessment. bohrium.com
Exposure Assessment: Methodologies are being developed to predict and measure the environmental concentrations of "this compound" under different release scenarios. This involves modeling its fate and transport in air, water, soil, and sediment, considering factors such as degradation rates, sorption to particles, and potential for long-range transport. dcceew.gov.au Monitoring studies in areas with potential "this compound" usage or production are also being conducted to validate exposure models.
Risk Characterization: This stage integrates the findings from hazard and exposure assessments to estimate the environmental risk posed by "this compound." ecetoc.org Risk quotients (the ratio of exposure concentration to a relevant toxicity endpoint) are calculated for different environmental compartments and receptors. ecetoc.org Methodologies are also exploring the use of probabilistic risk assessment techniques to account for uncertainties in exposure and effects data. epa.gov
Furthermore, research is investigating the potential for synergistic or antagonistic effects when "this compound" is present in mixtures with other common environmental contaminants. bohrium.com This is particularly relevant for realistic environmental scenarios where organisms are exposed to a complex cocktail of chemicals. Methodologies for assessing the risks of chemical mixtures that include "this compound" are under development, drawing upon established approaches in mixture toxicology.
The development of these ERA methodologies is an iterative process, refined as more data on the environmental behavior and effects of "this compound" become available. The goal is to provide a scientific basis for regulatory decisions and environmental management strategies aimed at minimizing potential risks associated with "this compound" compounds. dcceew.gov.au
V. Academic Research on Trozin As a Biocidal Agent Disinfectant and Insecticide Contexts
Mechanistic Studies of Biocidal Activity of "Trozin" Preparations
Molecular Basis of Cellular Damage and Inhibition of Microbial Growth
There is no available research detailing the molecular basis of cellular damage or the inhibition of microbial growth by a compound specifically identified as "this compound" in a biocidal or disinfectant context. The known mechanism of action for compounds associated with the name "this compound" relates to either the antibiotic activity of Azithromycin (B1666446) or the insecticidal action of Pymetrozine. pillintrip.comwikipedia.org
Analytical Methodologies for "this compound" (Biocide) Quantification and Quality Control
Development and Validation of Chromatographic Methods for Active Substance Analysis
Analytical methods have been extensively developed and validated for the quantification of Pymetrozine in various matrices, particularly in agricultural products and environmental samples. chemisgroup.usiacademic.info High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are common techniques. chemisgroup.usindexcopernicus.comnih.gov
For instance, a UHPLC-based method was developed for analyzing Pymetrozine residues in different rice matrices, utilizing a C18 column and a mobile phase of water and methanol. chemisgroup.usindexcopernicus.com Detection is often achieved using a Photodiode Array (PDA) or Mass Spectrometry (MS). chemisgroup.us Another study developed a Gas Chromatography (GC) method with a Nitrogen Phosphorus Detector (NPD) for analyzing Pymetrozine in red pepper, which utilized the matrix enhancement effect for improved sensitivity. nih.gov
Interactive Data Table: Chromatographic Methods for Pymetrozine Analysis
| Method | Matrix | Extraction/Cleanup | Detection | Key Findings |
| UHPLC chemisgroup.us | Rice | Modified AOAC QuEChERS | PDA | Retention time of ~4.00 min; Good linearity (R² = 0.995) |
| HPLC-MS/MS mdpi.com | Potato, Chrysanthemum | Acetonitrile extraction, d-SPE cleanup | ESI+ MS/MS | LOQ of 0.01 mg/kg; Recoveries between 77-107% |
| GC-NPD nih.gov | Red Pepper | Acetonitrile extraction, PSA/C18 d-SPE cleanup | NPD | LOQ of 0.04 mg/kg; Utilized matrix enhancement effect |
| HPLC-VWD iacademic.info | Rice, Apple | Acetonitrile extraction, SPE cleanup | VWD | LOQ of 0.02 mg/kg; Recoveries between 74-96% |
Quality Assurance Protocols in Environmental and Agricultural Monitoring
Quality assurance for Pymetrozine monitoring involves robust, validated analytical methods to ensure food safety and environmental protection. federalregister.govdtu.dk Protocols often follow guidelines from regulatory bodies like the Environmental Protection Agency (EPA). epa.gov These include the establishment of Maximum Residue Limits (MRLs) for various crops. federalregister.govnih.gov
Field studies are conducted to determine the dissipation pattern and pre-harvest residue limits (PHRL) of Pymetrozine. nih.gov For example, a study on red pepper determined the half-life of Pymetrozine to be between 2.5 and 2.7 days, which helps in establishing safe pre-harvest intervals. nih.gov Quality control also involves monitoring residues in processed agricultural commodities to assess the transfer of residues during processing. fao.org The development of controlled-release formulations is another area of research aimed at improving efficacy while managing residue levels and environmental impact. nih.gov
Research on "this compound" (Pymetrozine) as an Insecticide
Pymetrozine is a selective insecticide primarily used against sap-sucking insects like aphids and whiteflies. wikipedia.orgnbinno.com It belongs to the pyridine (B92270) azomethine chemical class and is distinguished by its unique mode of action. wikipedia.orgallpesticides.com
Instead of being a conventional neurotoxin, Pymetrozine acts as a feeding blocker. nbinno.comnih.gov It rapidly prevents insects from inserting their stylets into plant tissue, leading to an immediate cessation of feeding. allpesticides.comepa.gov While the insects may remain alive on the plant for a few days, they are no longer causing damage and eventually die from starvation. nbinno.comallpesticides.com This novel mechanism of action is highly selective and has a limited impact on non-target beneficial insects. wikipedia.orgnbinno.com
The precise biochemical target has been identified as the transient receptor potential vanilloid (TRPV) channels in the chordotonal mechanoreceptors of insects. wikipedia.orgnih.gov These sensory organs are crucial for functions like hearing and coordination. researchgate.net By disrupting these channels, Pymetrozine affects the insect's coordination and feeding behavior. wikipedia.orgresearchgate.net This unique mode of action places Pymetrozine in the Insecticide Resistance Action Committee (IRAC) Group 9B, making it a valuable tool in resistance management programs as it shows no known cross-resistance with other major insecticide classes. wikipedia.orgallpesticides.com
Interactive Data Table: Research Findings on Pymetrozine as an Insecticide
| Research Area | Key Findings |
| Mode of Action | Acts as a feeding blocker by preventing stylet insertion into plant tissue. allpesticides.comnih.govepa.gov |
| Biochemical Target | Selectively affects chordotonal mechanoreceptors by targeting TRPV ion channels. wikipedia.orgnih.govresearchgate.net |
| Selectivity | Highly selective against homopteran pests (aphids, whiteflies) with minimal impact on beneficial insects. wikipedia.orgnbinno.com |
| Resistance Management | Classified in IRAC Group 9B; valuable for rotation programs due to its unique mechanism. wikipedia.orgallpesticides.com |
| Systemic Activity | Can move systemically within the plant, protecting new growth. wikipedia.orgnbinno.com |
Based on a comprehensive search of academic and scientific literature, there is no information available on a chemical compound named "this compound" in the context of its use as a biocidal agent, specifically as a disinfectant or insecticide. Searches for its sublethal effects on arthropods, mechanisms of insecticidal action, and resistance management strategies have yielded no relevant results.
It is possible that "this compound" is a fictional name, a highly specialized or internal company code name not present in public research, or a misspelling of another compound. Without any verifiable scientific sources, it is not possible to generate the thorough, informative, and scientifically accurate content requested for the specified outline.
Therefore, the article focusing solely on the chemical compound "this compound" as a biocidal agent cannot be provided.
Vi. Advanced Computational and Methodological Approaches in Trozin Research
Theoretical and Computational Chemistry Applied to "Trozin"
Theoretical and computational chemistry methods are powerful tools for investigating the electronic structure, reactivity, and behavior of chemical compounds. These approaches can provide insights at the atomic and molecular level, complementing experimental studies.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, such as Density Functional Theory (DFT) or ab initio methods, are used to determine the electronic structure of a molecule, including properties like molecular orbitals, charge distribution, and spectroscopic parameters. These calculations can also predict reaction pathways and transition states, offering insights into a compound's reactivity. While PubChem provides some computed properties for this compound (CID 2369556), such as molecular weight and predicted acidity/basicity nih.gov, detailed research specifically applying advanced quantum mechanical calculations to elucidate the electronic structure or reactivity of this compound was not found in the conducted searches. Studies mentioning "this compound" in the context of electronic structure calculations appear to refer to the amino acid tyrosine or tyrosine kinase-related research, which falls outside the scope of the chemical compound ClNaO6P2. researchgate.netbsu.azege.edu.tr
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. These simulations can provide information on conformational flexibility, interactions with solvents or other molecules, and binding events. MD simulations are particularly useful for understanding the dynamic nature of compounds and their interactions in various environments. Searches for molecular dynamics simulations specifically applied to this compound (CID 2369356) for conformational analysis or ligand binding studies did not yield relevant results. Research mentioning molecular dynamics in conjunction with "this compound" appears primarily related to tyrosine kinase inhibitors or protein-ligand interactions involving tyrosine kinases. dergipark.org.trresearchgate.netidu.edu.tr
De Novo Design and Virtual Screening of "this compound"-Related Compounds
De novo design involves the computational generation of novel molecular structures with desired properties, while virtual screening uses computational methods to search large databases of compounds for potential candidates with specific characteristics, such as binding affinity to a target. These techniques are widely used in drug discovery and materials science. No information was found in the search results regarding the application of de novo design or virtual screening approaches specifically involving this compound (CID 2369356) or designing compounds based on its structure. While virtual screening is mentioned in some contexts, it is not in relation to the compound this compound (CID 2369356). istanbul.edu.tr
Advanced Spectroscopic and Imaging Techniques for "this compound" Characterization
Advanced spectroscopic and imaging techniques provide experimental data on the structure, composition, and physical properties of chemical compounds.
Atomic Force Microscopy for Surface Interaction Studies
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can be used to study the surface topography and physical properties of materials at the nanoscale. AFM can also be employed to investigate interactions between molecules and surfaces, such as adhesion forces or molecular assembly. Searches for studies using Atomic Force Microscopy specifically for characterizing this compound (CID 2369356) or its surface interactions did not yield relevant findings. Mentions of AFM in the search results alongside "this compound" were in different contexts, such as characterizing nanoparticles or studying protein adhesion. idu.edu.trmersin.edu.tryok.gov.trresearchgate.netresearchgate.net
Nuclear Magnetic Resonance and X-ray Crystallography for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Crystallography are fundamental techniques for determining the three-dimensional structure of molecules. NMR provides detailed information about the local chemical environment and connectivity of atoms in a molecule, while X-ray crystallography can provide precise atomic coordinates for crystalline compounds. Despite their importance in structural elucidation, searches for the application of NMR spectroscopy or X-ray crystallography specifically to determine the structure of this compound (CID 2369356) did not yield specific research findings. Some search results mention NMR and X-ray diffraction in other chemical contexts or in relation to tyrosine or other compounds, but not specifically for the structural elucidation of this compound (CID 2369356). ege.edu.trgoogleapis.comresearchgate.netyok.gov.trresearchgate.netistanbul.edu.trziraatweb.com
Interdisciplinary Research Frameworks
The investigation into the potential biological activities and mechanisms of action of compounds like "this compound" necessitates the integration of multiple scientific disciplines. Interdisciplinary approaches, particularly the convergence of cheminformatics, bioinformatics, and high-throughput screening, are crucial for efficiently navigating the complex landscape of chemical-biological interactions and identifying potential therapeutic applications or molecular targets.
Integration of Cheminformatics and Bioinformatics in "this compound" Pathway Analysis
The integration of cheminformatics and bioinformatics provides a powerful framework for analyzing the potential biological pathways modulated by a compound such as "this compound". Cheminformatics focuses on the organization, analysis, and use of chemical information, employing computational tools to handle large chemical datasets, predict molecular properties, and analyze structure-activity relationships u-strasbg.frexcelra.comneovarsity.org. Bioinformatics, conversely, deals with the analysis of biological data, including genomic, proteomic, and pathway information, to understand biological processes and identify potential drug targets researchgate.netneurosnap.aijetir.orgpreprints.orgnih.gov.
When applied to the study of "this compound", cheminformatics tools can be used to characterize its molecular structure, predict its physicochemical properties, and identify similar compounds in large chemical databases u-strasbg.frexcelra.com. This involves calculating molecular descriptors, performing structural similarity searches, and potentially building predictive models (e.g., QSAR models) to infer potential activities based on its structure u-strasbg.frnih.gov.
Simultaneously, bioinformatics approaches are employed to analyze biological pathways relevant to potential therapeutic areas of interest for "this compound". This involves mining biological databases (such as KEGG or Reactome) to map genes and proteins to specific metabolic or signaling pathways researchgate.netjetir.org. By analyzing gene expression patterns, protein-protein interactions, and identifying key regulatory nodes within these pathways, researchers can gain insights into the biological context of potential drug-target interactions jetir.orgpreprints.orgnih.gov.
The true power lies in the integration of these two fields. Cheminformatics-driven analysis of "this compound"'s predicted properties and similar compounds can inform the selection of relevant biological pathways for bioinformatics analysis. For instance, if cheminformatics analysis suggests "this compound" might interact with a particular protein family, bioinformatics can then be used to explore pathways where these proteins play a crucial role excelra.comjetir.org. Conversely, bioinformatics analysis identifying dysregulated pathways in a disease state can guide cheminformatics searches for compounds, including "this compound", that are predicted to modulate components of those pathways researchgate.netpreprints.org.
Integrated workflows can involve:
Virtual Screening: Using computational methods to screen large libraries of compounds (including "this compound" or its analogs) against potential biological targets identified through bioinformatics, predicting binding affinities and interactions u-strasbg.frneovarsity.orgjetir.org.
Pathway Mapping: Overlaying predicted or experimentally determined interactions of "this compound" with biological targets onto known biological pathways to understand its potential impact on cellular processes researchgate.netjetir.org.
Network Analysis: Constructing interaction networks involving "this compound", its potential targets, and associated pathway components to identify key nodes and understand the broader biological system perturbed by the compound jetir.orglongdom.org.
Data Mining: Analyzing integrated chemical and biological datasets (e.g., combining compound structures with gene expression data from experiments involving "this compound") to uncover hidden relationships and predict mechanisms of action u-strasbg.frneovarsity.orgnih.gov.
While the specific application of these integrated approaches to a distinct compound solely named "this compound" is not extensively detailed in general scientific literature based on the available search results, the methodologies described are standard in modern drug discovery and would be applied to investigate its potential pathway modulation.
Development of High-Throughput Screening Assays for "this compound" Modulators
High-Throughput Screening (HTS) is a fundamental technique in drug discovery that enables the rapid testing of large libraries of chemical compounds for a specific biological activity pressbooks.pubbmglabtech.comwikipedia.orgassay.worksevotec.com. In the context of "this compound" research, HTS assays would be developed to identify compounds that can modulate the activity of "this compound" itself, or more commonly, to identify compounds that modulate the activity of a biological target that "this compound" is hypothesized to interact with or influence. The primary goal of HTS is to identify "hits" or "leads" – compounds that show the desired activity in the assay bmglabtech.comevotec.com.
The development of HTS assays for identifying "this compound" modulators or modulators of its target involves several critical steps:
Target Identification and Validation: Based on cheminformatics and bioinformatics analyses, a specific biological target (e.g., a protein, enzyme, or receptor) hypothesized to be modulated by "this compound" is identified and validated for its relevance to a particular biological process or disease state researchgate.netneurosnap.aijetir.orgpreprints.org.
Assay Design: A suitable biochemical or cell-based assay is designed to measure the activity of the target or the biological process pressbooks.pubbmglabtech.comassay.works. The assay must be robust, reproducible, and miniaturized to be compatible with automated HTS platforms pressbooks.pubbmglabtech.comwikipedia.org. Considerations include the detection technology (e.g., fluorescence, luminescence, absorbance), the assay format (e.g., enzymatic assay, binding assay, cell viability assay), and the biological reagents assay.works.
Assay Miniaturization and Automation: The assay is scaled down to fit into high-density microplates (e.g., 96, 384, 1536 wells) to reduce reagent costs and increase throughput pressbooks.pubwikipedia.org. Robotic systems and liquid handling devices are integrated to automate the entire screening process, from compound dispensing to signal detection pressbooks.pubbmglabtech.comwikipedia.org.
Assay Validation and Optimization: Before screening large libraries, the assay is rigorously validated to ensure its reliability and sensitivity. This involves optimizing assay parameters, determining signal-to-background ratios, and calculating statistical metrics such as the Z'-factor, which indicates the assay's suitability for HTS assay.works. Appropriate positive and negative controls are essential for quality control wikipedia.orgassay.works.
Compound Library Screening: Once validated, the assay is used to screen large libraries of diverse chemical compounds bmglabtech.comevotec.com. These libraries can include commercially available collections, in-house synthesized compounds, or natural product extracts assay.works.
Data Acquisition and Analysis: Automated plate readers detect the signal from each well, and the data is processed and analyzed using specialized software bmglabtech.comassay.works. Statistical methods are applied to identify potential hits based on predefined criteria wikipedia.orgassay.works.
Hit Validation and Characterization: Potential hits identified in the primary screen are re-tested in confirmatory assays to eliminate false positives. Active compounds are then further characterized to determine their potency, selectivity, and preliminary structure-activity relationships bmglabtech.comevotec.com.
The development of efficient HTS assays is critical for identifying novel chemical probes or lead compounds that can modulate the activity of targets relevant to "this compound"'s potential biological effects. This process generates large datasets that can then be further analyzed using cheminformatics and bioinformatics to understand the chemical space of active compounds and their relationship to biological pathways u-strasbg.frnih.govevotec.com.
Vii. Future Directions and Emerging Frontiers in Trozin Chemical Research
Identification of Novel "Trozin" Derivatives with Enhanced Specificity and Efficacy
A key area of future research involves the rational design and synthesis of novel "this compound" derivatives. The aim is to develop compounds with improved specificity towards target biological molecules and enhanced therapeutic efficacy while potentially reducing off-target effects. Early research indicates that certain derivatives of the compound referred to as "this compound" exhibit promising biological activities. For instance, studies have explored tetrazole compounds derived from this chemical entity, demonstrating notable antimicrobial activity against various bacterial strains, including resistant Gram-positive bacteria and common pathogens like Staphylococcus aureus and Escherichia coli . Furthermore, specific derivatives have shown cytotoxic effects on cancer cell lines, such as liver carcinoma (Hep G2) and lung adenocarcinoma (A549), by interacting with DNA and inhibiting tubulin polymerization .
Future efforts will likely focus on structure-activity relationship (SAR) studies to understand how modifications to the "this compound" scaffold influence its biological properties. This could involve systematic variations of functional groups, stereochemistry, and the introduction of linker molecules to optimize binding affinity to specific targets, improve pharmacokinetic profiles, and enhance cellular uptake in target tissues.
Research Findings on "this compound" Derivatives:
| Compound | Reported Activity | Against Organism/Cell Line | Key Finding |
| Certain tetrazole compounds (derivatives of "this compound") | Antimicrobial activity | Various bacterial strains (Gram-positive, S. aureus, E. coli) | Outperformed traditional antibiotics like ampicillin (B1664943) against some strains. |
| Specific derivatives of "this compound" | Anticancer properties | Hep G2 (liver carcinoma) | Demonstrated cytotoxic effects (IC50 4.2 µM for Compound 80). |
| Specific derivatives of "this compound" | Anticancer properties | A549 (lung adenocarcinoma) | Demonstrated cytotoxic effects (IC50 1.1 µM for Compound 82) via tubulin polymerization inhibition. |
| 2-Methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one | Moderate antibacterial activity | Not specified | Showed activity. |
| 5-Thio-substituted tetrazole derivatives | Effective against | M. catarrhalis | Showed effectiveness. |
This table summarizes findings on the activity of derivatives as reported in the context of "this compound," which is identified as "this compound" .
Exploration of Uncharted Biochemical Pathways Influenced by "this compound"
Understanding the precise biochemical pathways modulated by "this compound" (ClNaO6P2) is crucial for fully realizing its therapeutic potential. While it has been identified as an aromatase inhibitor, suggesting an influence on steroidogenesis pathways, its reported antimicrobial and anticancer activities imply interactions with other cellular processes . Future research will delve deeper into these uncharted territories.
Investigations may focus on:
Detailed mechanism of aromatase inhibition: Elucidating the specific binding site and kinetics of "this compound" and its potent derivatives with the aromatase enzyme.
Pathways related to antimicrobial action: Identifying the molecular targets and mechanisms by which "this compound" derivatives exert antibacterial and antifungal effects, especially against resistant strains. This could involve exploring effects on cell wall synthesis, protein synthesis (distinct from macrolides like Azithromycin (B1666446), despite the shared synonym in some contexts), or metabolic pathways essential for microbial survival.
Pathways involved in anticancer activity: Further characterization of the interaction with DNA and tubulin, and the downstream effects on cell cycle regulation, apoptosis, and angiogenesis. Research suggests that some compounds can affect biochemical pathways by influencing factors like tyrosine kinase receptors, which are involved in cell signaling and proliferation dergipark.org.trresearchgate.net. While a direct link between "this compound" (ClNaO6P2) and tyrosine kinase receptors is not explicitly established in the search results, exploring potential crosstalk between aromatase inhibition, tubulin interaction, and kinase signaling could be a future research direction.
Identification of off-target interactions: Comprehensive studies using techniques like proteomics and metabolomics to identify any unintended interactions with other proteins or metabolic pathways that could contribute to efficacy or potential side effects.
Interdisciplinary approaches integrating computational modeling and experimental data are anticipated to play a significant role in predicting and validating "this compound"'s metabolic pathways and interactions .
Development of Sustainable Synthesis Routes for "this compound"-Related Compounds
The development of sustainable and environmentally friendly synthesis routes for "this compound" (ClNaO6P2) and its derivatives is an important future direction in chemical research. Traditional chemical synthesis methods can sometimes involve hazardous reagents, generate significant waste, and require high energy consumption.
Future research in this area could explore:
Green Chemistry Principles: Applying principles of green chemistry to design synthetic routes that minimize or eliminate the use and generation of hazardous substances. This includes using safer solvents, developing catalytic processes, and maximizing atom economy.
Biocatalysis and Enzymatic Synthesis: Investigating the use of enzymes or whole-cell biocatalysts to perform specific steps in the synthesis of "this compound" or its precursors. Biocatalysis often operates under milder conditions and can be highly selective.
Flow Chemistry: Utilizing continuous flow reactors instead of batch processes to improve reaction control, efficiency, and safety, potentially reducing energy consumption and waste.
Utilization of Renewable Resources: Exploring the possibility of using renewable feedstocks as starting materials for the synthesis of "this compound"-related compounds.
While specific sustainable synthesis methods for "this compound" (ClNaO6P2) are not detailed in the provided search results, the general trend in chemical research is towards developing more sustainable processes.
Anticipated Challenges and Collaborative Opportunities in "this compound" Research
Research into "this compound" (ClNaO6P2) faces several anticipated challenges and presents numerous opportunities for collaboration.
Anticipated Challenges:
Specificity and Selectivity: Ensuring that novel derivatives exhibit high specificity for their intended biological targets to minimize off-target effects and potential toxicity.
Efficacy and Potency: Developing derivatives with significantly improved potency compared to the parent compound to allow for lower effective doses.
Pharmacokinetic and Pharmacodynamic Properties: Optimizing absorption, distribution, metabolism, excretion, and the duration of action of "this compound" derivatives.
Overcoming Resistance: For antimicrobial applications, addressing the potential for the development of resistance mechanisms in target pathogens.
Scalable and Sustainable Synthesis: Developing cost-effective and environmentally friendly methods for large-scale production of promising candidates.
Translational Research: Bridging the gap between in vitro and in vivo studies and successfully translating research findings into potential clinical applications.
Collaborative Opportunities:
Interdisciplinary Collaboration: Fostering collaboration between chemists, biologists, pharmacologists, and clinicians to accelerate the understanding of "this compound"'s mechanisms and therapeutic potential.
Academic-Industry Partnerships: Collaborating with pharmaceutical and biotechnology companies to leverage their expertise in drug development, manufacturing, and clinical trials.
International Research Networks: Establishing collaborations with research groups worldwide to share knowledge, resources, and diverse perspectives.
Public-Private Partnerships: Engaging in partnerships to address specific health challenges where "this compound" or its derivatives may offer a solution, such as developing new antimicrobial agents or cancer therapies.
Collaborative efforts can help pool expertise, resources, and data, accelerating the pace of discovery and development in "this compound" chemical research.
Q & A
Q. What methodologies are recommended for resolving contradictions between theoretical predictions and experimental data in this compound’s catalytic behavior?
- Methodological Answer : Apply constraint-based random simulation (CBRS) to identify over-constrained parameters in reaction models. For instance, if experimental catalytic efficiency deviates from computational predictions, systematically relax constraints (e.g., solvent effects, steric hindrance) and validate via iterative wet-lab experiments. Contradiction matrices from TRIZ frameworks can prioritize conflicting parameters .
Q. How can TRIZ-based contradiction analysis address stability-performance trade-offs in this compound-based formulations?
- Methodological Answer : Map the "improving stability" vs. "maintaining efficacy" contradiction using TRIZ’s 39 parameters. For example, "Principle 35: Parameter Changes" suggests modifying this compound’s physicochemical properties (e.g., particle size, crystallinity) via nanoencapsulation or co-crystallization. Validate stability under accelerated storage conditions (40°C/75% RH) while monitoring bioactivity .
Q. What statistical approaches are most effective for analyzing non-linear dose-response relationships in this compound’s pharmacological studies?
- Methodological Answer : Use non-linear regression models (e.g., sigmoidal Emax or Hill equations) to fit dose-response curves. For heterogeneous datasets, apply mixed-effects models to account for inter-experiment variability. Sensitivity analysis (e.g., Monte Carlo simulations) can quantify uncertainty in EC50/IC50 values .
Q. How can interdisciplinary approaches integrate computational modeling and experimental data to predict this compound’s metabolic pathways?
- Methodological Answer :
- Step 1 : Use in silico tools (e.g., molecular docking, QSAR) to predict Phase I/II metabolism sites.
- Step 2 : Validate predictions via in vitro assays with human liver microsomes or recombinant enzymes.
- Step 3 : Cross-reference results with metabolomics data (LC-MS/MS) from preclinical models. Document discrepancies and refine computational parameters iteratively .
Data Management & Reproducibility
Q. What strategies ensure reproducibility in this compound research across laboratories?
- Methodological Answer :
- Material Standardization : Use certified reference materials (CRMs) for this compound and solvents.
- Protocol Transparency : Publish detailed synthetic and analytical procedures, including raw data in supplementary files (e.g., NMR spectra, chromatograms).
- Collaborative Validation : Conduct inter-laboratory studies to identify protocol-specific variability .
Q. How should researchers address data contradictions in multi-omics studies involving this compound?
- Methodological Answer : Implement a multi-step reconciliation framework:
- Step 1 : Normalize omics datasets (e.g., transcriptomics, proteomics) using batch-correction tools.
- Step 2 : Apply pathway enrichment analysis to identify overlapping vs. divergent mechanisms.
- Step 3 : Validate hypotheses via targeted experiments (e.g., CRISPR knockouts, enzyme activity assays) .
Ethical & Reporting Standards
Q. What ethical considerations apply to this compound research involving human-derived biological samples?
- Methodological Answer :
- Informed Consent : Ensure participants understand this compound’s experimental use and potential risks.
- Data Anonymization : Strip datasets of identifiable metadata before sharing.
- Ethics Review : Submit protocols to institutional review boards (IRBs), addressing storage, disposal, and secondary use of samples .
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